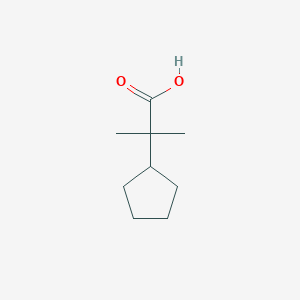

2-Cyclopentyl-2-methylpropanoic acid

Description

2-Cyclopentyl-2-methylpropanoic acid is a branched carboxylic acid featuring a cyclopentyl group and a methyl group attached to the α-carbon of the propanoic acid backbone. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol (calculated based on structural analogs). The cyclopentyl substituent may enhance lipophilicity, influencing solubility and bioavailability compared to simpler alkyl derivatives.

Properties

IUPAC Name |

2-cyclopentyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(2,8(10)11)7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQSUMKPOXEXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme and Conditions

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Cyclopentanone, morpholine, p-methyl benzenesulfonic acid, toluene solvent, reflux 1-3 h | Heating reaction to form intermediate complex | - |

| 2 | Addition of acrylate dropwise at 75-95 °C over 3-5 h, then reaction 2-4 h | Formation of 3-(2-oxocyclopentyl)-propionic ester | 92% (ester) |

| 3 | Hydrolysis with water, 30% sodium hydroxide, methanol at 60-65 °C for 1-3 h | Conversion of ester to 3-(2-oxocyclopentyl)-propionic acid | 90% (acid) |

Note: The molar ratios are optimized as cyclopentanone : morpholine : p-methyl benzenesulfonic acid : acrylate = 1 : 1.2 : 0.1 : 1.5.

Detailed Procedure

- Step 1: Cyclopentanone (100 g), morpholine (124 g), and p-methyl benzenesulfonic acid (20 g) are placed in a four-neck flask with 350 mL toluene. The mixture is refluxed for 2 hours.

- Step 2: The mixture is cooled to 85 °C, and ethyl propenoate (180 g) is added dropwise over 4 hours. After addition, the reaction continues for 3 hours.

- Step 3: The reaction mixture is cooled to 10 °C, filtered, and solvent removed under reduced pressure to yield crude 3-(2-oxocyclopentyl)-propionic ester. Distillation under reduced pressure yields a purified ester fraction boiling at 128-132 °C.

- Step 4: The crude ester is hydrolyzed by stirring with water (1000 mL), methanol (700 mL), and 30% sodium hydroxide solution (200 mL) at 60-65 °C for 2 hours.

- Step 5: The mixture is cooled, acidified to pH 3-5 with 10% hydrochloric acid, and extracted with dichloromethane. The organic layer is dried and evaporated to yield 3-(2-oxocyclopentyl)-propionic acid.

This method achieves high yields (ester 92%, acid 90%) and is suitable for scale-up due to mild reaction conditions and straightforward work-up.

Analysis of the Preparation Method

| Aspect | Details |

|---|---|

| Starting Materials | Cyclopentanone, morpholine, acrylate esters (e.g., ethyl propenoate) |

| Catalysts/Additives | p-Methyl benzenesulfonic acid (acid catalyst) |

| Solvent | High boiling non-protic solvents such as toluene |

| Reaction Type | Michael addition-like reaction followed by hydrolysis |

| Temperature Range | 75-95 °C for addition; 60-65 °C for hydrolysis |

| Reaction Time | 1-3 h reflux + 3-5 h dropwise addition + 2-4 h reaction + 1-3 h hydrolysis |

| Purification | Filtration, distillation, acid-base extraction |

| Yield | 90-92% overall for ester and acid |

| Industrial Viability | High; mild conditions, accessible reagents, one-pot synthesis |

Comparative Insights and Notes

- The method described avoids harsh reagents and extreme conditions, favoring industrial scalability.

- The use of morpholine and p-methyl benzenesulfonic acid facilitates the formation of the key intermediate.

- Hydrolysis under alkaline conditions followed by acidification is a classical approach to convert esters to acids.

- The process benefits from a one-pot approach, reducing purification steps and improving yield.

- Although direct preparation methods for 2-Cyclopentyl-2-methylpropanoic acid are scarce in literature, this analogous method for 3-(2-oxocyclopentyl)-propionic acid strongly suggests a viable synthetic route.

Summary Table of Preparation Method

| Parameter | Description |

|---|---|

| Target Compound | 2-Cyclopentyl-2-methylpropanoic acid (via 3-(2-oxocyclopentyl)-propionic acid intermediate) |

| Key Starting Material | Cyclopentanone |

| Catalyst | p-Methyl benzenesulfonic acid |

| Solvent | Toluene |

| Reaction Type | Heating with morpholine, acrylate addition, hydrolysis |

| Temperature | 75-95 °C (addition), 60-65 °C (hydrolysis) |

| Yield | ~90% for acid |

| Purification | Filtration, distillation, acid-base extraction |

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentyl-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the carboxylic acid group to other functional groups such as ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

Substitution: The compound can participate in substitution reactions where the cyclopentyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce cyclopentanol derivatives.

Scientific Research Applications

2-Cyclopentyl-2-methylpropanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The cyclopentyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-cyclopentyl-2-methylpropanoic acid with structurally related compounds:

Key Observations :

- Substituent Effects : The cyclopentyl group in the target compound likely increases steric hindrance and lipophilicity compared to aromatic (e.g., methoxyphenyl) or heterocyclic (e.g., thiophene) substituents.

Key Observations :

- Cyclopentyl vs. Chlorophenoxy: MCPP’s chlorine substituent correlates with higher toxicity (Health Hazard Level 3) compared to unclassified cyclopentyl or methoxyphenyl analogs .

- Thiophene Derivative : The thiophene ring introduces moderate acute toxicity (Category 4), likely due to metabolic activation pathways .

Key Observations :

- Agrochemical vs. Pharmaceutical Use: MCPP’s chlorophenoxy group is critical for herbicidal activity, whereas methoxyphenyl and cyanoethylamino analogs are tailored for drug synthesis .

- Steric Effects : The cyclopentyl group in the target compound may limit reactivity in crowded synthetic environments compared to planar aromatic systems.

Biological Activity

Overview

2-Cyclopentyl-2-methylpropanoic acid (C9H16O2) is an organic compound notable for its unique structural configuration, which includes a cyclopentyl group attached to a branched propanoic acid moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and interactions with biomolecules.

- Molecular Formula : C9H16O2

- Molecular Weight : 156.23 g/mol

- Structure : Contains a cyclopentyl group and a carboxylic acid functional group.

The biological activity of 2-Cyclopentyl-2-methylpropanoic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the hydrophobic cyclopentyl and methyl groups influence binding affinity and specificity. This dual interaction mechanism suggests potential roles in modulating metabolic pathways and enzyme activity.

Enzyme Interactions

Research indicates that 2-Cyclopentyl-2-methylpropanoic acid may participate in enzyme studies, particularly those involving metabolic pathways. Its structure allows it to act as a ligand, potentially influencing the activity of various enzymes. For instance, it has been investigated for its interactions with receptors associated with pain and inflammation, suggesting a possible therapeutic application in managing these conditions.

Case Studies and Research Findings

Although comprehensive studies specifically focusing on 2-Cyclopentyl-2-methylpropanoic acid are scarce, related compounds have shown promising biological activities:

- G-Secretase Inhibitors : Similar compounds have been identified as building blocks for synthesizing biologically active molecules, including G-secretase inhibitors which play a role in Alzheimer's disease treatment .

- Receptor Binding Studies : Investigations into structurally analogous compounds have demonstrated their capacity to bind to receptors involved in pain modulation and inflammatory responses, indicating the potential for 2-Cyclopentyl-2-methylpropanoic acid to exhibit similar properties.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| 2-Methylpropanoic acid | C4H8O2 | Simpler structure; used in metabolic studies. |

| 3-Cyclopentyl-2-methylpropanoic acid | C9H16O2 | Similar carbon skeleton; different positional isomerism. |

| Cyclopentyl 2-methylpropanoate | C9H18O2 | An ester derivative; may exhibit different reactivity. |

This table highlights the uniqueness of 2-Cyclopentyl-2-methylpropanoic acid due to its specific structural features and potential biological activities compared to related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.